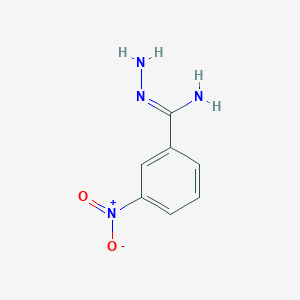
3-Nitro-benzenecarboximidic acid, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-benzenecarboximidic acid, hydrazide is an organic compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol It is a derivative of benzenecarboximidic acid, characterized by the presence of a nitro group at the 3-position and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-benzenecarboximidic acid, hydrazide typically involves the reaction of ethyl 3-nitrobenzene-1-carboximidate with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_7\text{H}_7\text{NO}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_8\text{N}_4\text{O}_2 + \text{C}_2\text{H}_5\text{OH} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-benzenecarboximidic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the hydrazide group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-benzenecarboximidic acid, hydrazide.
Substitution: Formation of various substituted hydrazides.
Applications De Recherche Scientifique
3-Nitro-benzenecarboximidic acid, hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-nitro-benzenecarboximidic acid, hydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. The hydrazide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the hydrazide group.
3-Amino-benzenecarboximidic acid, hydrazide: Similar structure but with an amino group instead of a nitro group.
Benzohydrazide: Lacks the nitro group.
Uniqueness
3-Nitro-benzenecarboximidic acid, hydrazide is unique due to the presence of both the nitro and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8N4O2 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N'-amino-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H8N4O2/c8-7(10-9)5-2-1-3-6(4-5)11(12)13/h1-4H,9H2,(H2,8,10) |
Clé InChI |
WRELWPPFMNBQOE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/N)/N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



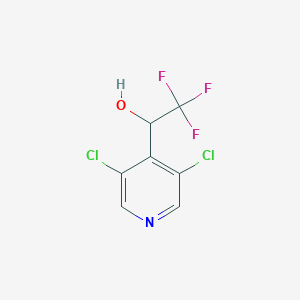


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
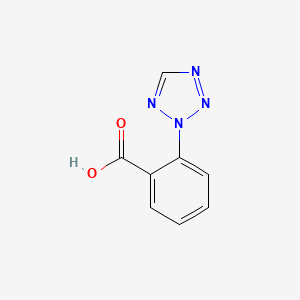
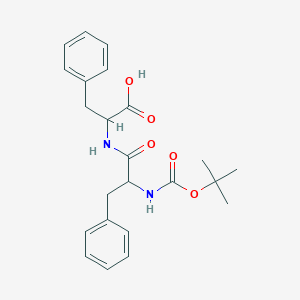
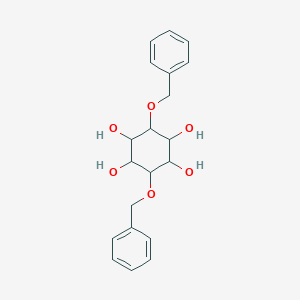
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123486.png)
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
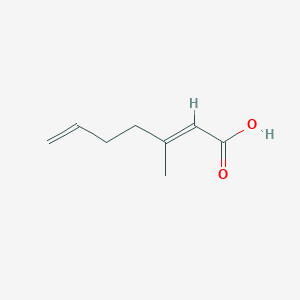
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)
